Vin-C01

Pancreatic β-cell protection Type 2 diabetes STZ-induced apoptosis

Pancreatic β-cell apoptosis research in type 2 diabetes is frequently hampered by tool compounds with insufficient potency and uncharacterized mechanisms. Vin-C01 (CAS 23173-26-4), a structurally defined vincamine derivative with an eburnamenine core, resolves these limitations: • EC50 of 0.22 µM in STZ-induced β-cell apoptosis assays-2-fold more potent than vincamine • Validated IRS2/PI3K/Akt pathway activator for mechanistic dissection • Supplied at ≥98% purity with full analytical documentation Ideal for dose-response analyses in INS-1 cells and primary islet cultures.

Molecular Formula C20H24N2O
Molecular Weight 308.4 g/mol
Cat. No. B15074034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVin-C01
Molecular FormulaC20H24N2O
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)CO
InChIInChI=1S/C20H24N2O/c1-2-20-9-5-10-21-11-8-16-15-6-3-4-7-17(15)22(14(12-20)13-23)18(16)19(20)21/h3-4,6-7,12,19,23H,2,5,8-11,13H2,1H3/t19-,20+/m1/s1
InChIKeyFSCZUIZDBMJVDY-UXHICEINSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vin-C01: Pancreatic β-Cell Protective Agent


Vin-C01 (CAS: 23173-26-4) is a synthetic derivative of the natural alkaloid vincamine, rationally designed as a pancreatic β-cell protective agent for type 2 diabetes mellitus research [1]. This compound is characterized by a distinct eburnamenine core structure with a molecular formula of C20H24N2O and a molecular weight of 308.4 g/mol [2]. In cell-based assays, Vin-C01 potently promotes β-cell survival and protects against streptozotocin (STZ)-induced apoptosis, demonstrating an EC50 value of 0.22 µM [1].

Vin-C01 Specificity Over Vincamine


Subtle structural modifications to the vincamine scaffold dramatically alter pancreatic β-cell protective potency, with some derivatives exhibiting 20-50-fold differences in activity [1]. Vin-C01 incorporates specific stereochemical and functional group arrangements that are absent in the parent compound vincamine and other analogs. Consequently, substituting Vin-C01 with vincamine or a different vincamine derivative would result in significantly reduced β-cell protection and may yield misleading or negative experimental outcomes in diabetes research models [1].

Vin-C01: Evidence vs Analogs


Enhanced β-Cell Protection vs Vincamine

In a direct head-to-head comparison within the same study, Vin-C01 demonstrated a remarkable EC50 value of 0.22 µM for protecting pancreatic β-cells, which represents an approximate 2-fold increase in potency relative to vincamine (EC50 ~0.44 µM) [1]. This improvement stems from strategic structural modifications to the vincamine core, as detailed in the original synthesis and evaluation study [1].

Pancreatic β-cell protection Type 2 diabetes STZ-induced apoptosis

Potency Advantage Over Vin-F03

Among the most active vincamine derivatives synthesized in the same study, Vin-C01 (EC50 = 0.22 µM) exhibits a 23% improvement in β-cell protective potency compared to the closely related analog Vin-F03 (EC50 = 0.27 µM) [1]. This difference, although modest, highlights the sensitivity of biological activity to subtle structural variations within this chemical series [1].

Structure-activity relationship Vincamine derivatives β-cell apoptosis

Protection Against STZ-Induced β-Cell Apoptosis

Vin-C01 effectively promotes β-cell survival and protects against STZ-induced apoptosis in INS-1 cells, as demonstrated in cell viability assays [1]. While quantitative protection percentage data are not provided, the study confirms that Vin-C01 can mitigate the cytotoxic effects of STZ, a widely used diabetogenic agent, thereby preserving β-cell function [1]. This protective effect is a critical functional outcome that distinguishes Vin-C01 from less active analogs.

Cytoprotection STZ-induced apoptosis INS-1 cells

IRS2/PI3K/Akt Pathway Activation in β-Cells

Mechanistic studies revealed that the potent β-cell protective activity of Vin-C01 is mediated through regulation of the IRS2/PI3K/Akt signaling pathway [1]. This pathway is a central node in β-cell survival and function; its activation promotes cell survival and inhibits apoptosis [2]. While vincamine also modulates this pathway, Vin-C01 achieves significantly enhanced activation correlating with its superior potency [1].

IRS2/PI3K/Akt pathway Cell signaling β-cell survival

SAR-Driven Potency Improvement

The systematic structure-activity relationship (SAR) study of vincamine derivatives revealed that specific modifications to the eburnamenine core dramatically influence β-cell protective potency, with five derivatives exhibiting 20-50-fold higher activities than vincamine [1]. Vin-C01 incorporates a precise stereochemical arrangement and functional group pattern that confers its 2-fold potency advantage over vincamine, underscoring the critical importance of its unique chemical structure for biological activity [1].

Structure-activity relationship Chemical modification Lead optimization

Vin-C01 Research Applications


Diabetes Drug Discovery & Lead Optimization

Vin-C01 serves as a high-quality lead compound for medicinal chemistry campaigns aimed at developing novel β-cell protective therapies for type 2 diabetes. Its well-defined structure-activity relationship and 2-fold potency advantage over vincamine make it an ideal starting point for further optimization [1]. Researchers can leverage the established SAR to design next-generation analogs with improved drug-like properties while retaining the core protective mechanism [1].

β-Cell Survival & IRS2/PI3K/Akt Pathway Studies

As a validated activator of the IRS2/PI3K/Akt pathway, Vin-C01 provides a precise chemical probe for dissecting the molecular events governing β-cell survival and apoptosis [1]. Its superior potency relative to vincamine enables clearer delineation of pathway activation thresholds and downstream effects, facilitating advanced mechanistic studies in pancreatic β-cell biology [1].

STZ-Induced β-Cell Dysfunction Models

Vin-C01 is ideally suited for use in STZ-induced β-cell apoptosis models, where its protective effects can be quantitatively assessed [1]. Given its EC50 of 0.22 µM, researchers can achieve maximal protection at low concentrations, minimizing potential cytotoxicity and enabling precise dose-response analyses in INS-1 cells or primary islet cultures [1].

Comparative Pharmacology of Vincamine Derivatives

Vin-C01, alongside its close analog Vin-F03, forms a valuable pair for comparative pharmacological studies investigating the impact of subtle structural changes on β-cell protection and signaling [1]. Such studies can yield insights into structure-activity relationships and guide the design of future therapeutic candidates [1].

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